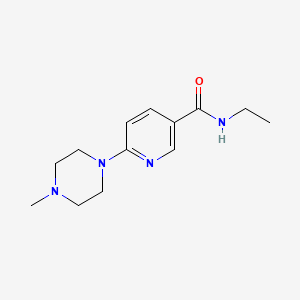
3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with a complex structure that includes a pyridine ring, an ethyl group, and a piperazine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- typically involves the reaction of nicotinamide with ethyl iodide and 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the piperazine moiety.
科学的研究の応用
3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
Nicotinamide: A simpler analog with similar structural features.
N-ethylpyridine-3-carboxamide: Shares the pyridine and ethyl groups but lacks the piperazine moiety.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is unique due to its combination of a pyridine ring, an ethyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
特性
CAS番号 |
54864-93-6 |
|---|---|
分子式 |
C13H20N4O |
分子量 |
248.32 g/mol |
IUPAC名 |
N-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-3-14-13(18)11-4-5-12(15-10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3,(H,14,18) |
InChIキー |
LZQJFOLTKREEEO-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)

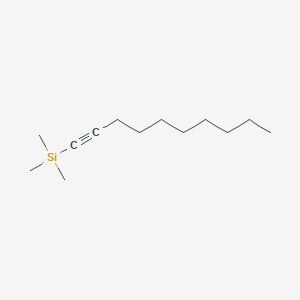
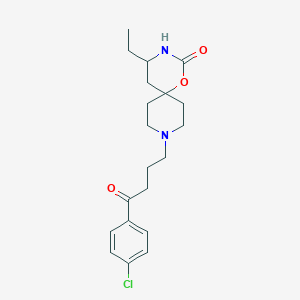
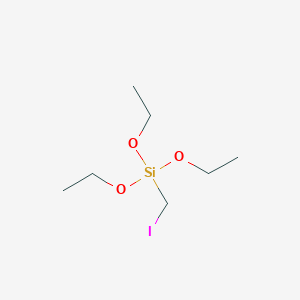
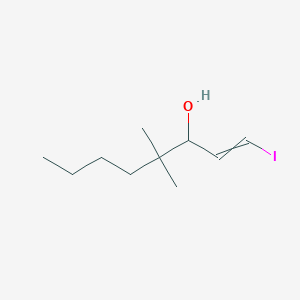
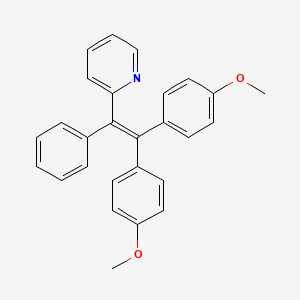


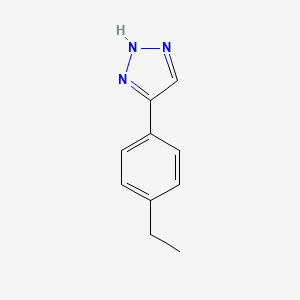
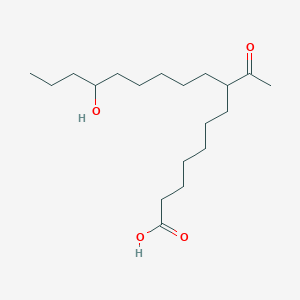
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)

